2-(4-Bromophenyl)butan-2-ol

描述

Significance of Substituted Butan-2-ol Frameworks in Advanced Organic Synthesis

The butan-2-ol framework is a fundamental structural motif in organic chemistry. uou.ac.inwikipedia.org As a secondary alcohol, it can undergo a variety of transformations, including oxidation to a ketone and dehydration to form alkenes. libretexts.org When substituted, particularly at the 2-position with both an aryl group and another alkyl group, it forms a chiral tertiary alcohol. This chirality is a critical feature in the synthesis of enantiomerically pure compounds, which is of utmost importance in fields like medicinal chemistry where the biological activity of stereoisomers can differ significantly. smolecule.comrsc.org The butan-2-ol scaffold provides a versatile platform for the construction of more complex molecules. libretexts.org

Overview of Brominated Aromatic Scaffolds as Versatile Synthons

Brominated aromatic compounds are highly valuable intermediates in organic synthesis. researchgate.netresearchgate.net The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for participation in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. mdpi.com This reactivity allows for the facile introduction of a wide variety of substituents onto the aromatic ring, making brominated aromatics versatile building blocks, or synthons, for the construction of complex molecular frameworks. rsc.orgacs.org The presence of bromine can also influence the electronic properties of the aromatic ring, affecting its reactivity and the properties of the final molecule. rsc.org

Chemical and Physical Properties of 2-(4-Bromophenyl)butan-2-ol

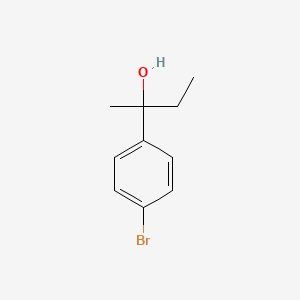

This compound is a tertiary alcohol with the chemical formula C₁₀H₁₃BrO. chemscene.comsigmaaldrich.com Its structure consists of a butane (B89635) chain with a hydroxyl group and a 4-bromophenyl group both attached to the second carbon atom.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol chemscene.com |

| IUPAC Name | This compound |

| CAS Number | 58977-33-6 sigmaaldrich.com |

| SMILES | CCC(C)(C1=CC=C(Br)C=C1)O |

| Topological Polar Surface Area | 20.23 Ų chemscene.com |

| LogP | 2.7625 chemscene.com |

| Hydrogen Bond Donor Count | 1 chemscene.com |

| Hydrogen Bond Acceptor Count | 1 chemscene.com |

| Rotatable Bond Count | 3 chemscene.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, a common one being the Grignard reaction. This typically involves the reaction of an organometallic reagent, such as ethylmagnesium bromide, with 4-bromoacetophenone. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup yields the tertiary alcohol. Asymmetric synthesis methods can be employed to produce specific stereoisomers of the molecule. rsc.org

The reactivity of this compound is characterized by the functional groups present: the tertiary alcohol and the brominated phenyl ring. The hydroxyl group can undergo substitution or elimination reactions under appropriate conditions. The bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it can be used in copper-catalyzed O-phenylation reactions. arkat-usa.org

Research Findings

Research has demonstrated the utility of this compound as an intermediate in the synthesis of more complex molecules. For example, it has been used in the synthesis of various compounds with potential biological activities. google.com The ability to functionalize both the alcohol and the bromophenyl group provides a dual handle for molecular elaboration. Studies have explored its use in the asymmetric addition of Grignard reagents to ketones, highlighting its role in the development of modular ligand-mediated synthetic methodologies. rsc.org

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFESJPVIPUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenyl Butan 2 Ol and Its Stereochemical Variants

Direct Synthetic Routes

Direct synthetic routes to 2-(4-Bromophenyl)butan-2-ol primarily involve the construction of the core carbon skeleton and the simultaneous or subsequent introduction of the hydroxyl group. These methods are valued for their efficiency in assembling the target molecule from readily available precursors.

Asymmetric Nucleophilic Additions Utilizing Organometallic Reagents (e.g., Grignard Reagents)

The most straightforward approach to synthesizing tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. testbook.comchemistrysteps.comorganicchemistrytutor.com For this compound, this involves the reaction of 1-(4-bromophenyl)ethan-1-one with an ethyl-based organometallic reagent, such as a Grignard reagent (ethylmagnesium bromide). testbook.comorganic-chemistry.org

The high reactivity of Grignard reagents can make controlling the stereochemical outcome challenging, often leading to a racemic mixture of the alcohol product without the use of a chiral influence. mmu.ac.uk However, recent advancements have enabled catalytic asymmetric versions of this reaction. Research has demonstrated that the addition of ethylmagnesium bromide to 1-(4-bromophenyl)ethan-1-one can be rendered highly enantioselective through the use of a chiral ligand. Specifically, a tridentate ligand derived from (R,R)-1,2-diaminocyclohexane (DACH) has been successfully employed. rsc.orgnih.gov This ligand-mediated approach directs the nucleophilic attack to one face of the prochiral ketone, resulting in the preferential formation of one enantiomer. In a documented example, this method yielded (R)-2-(4-Bromophenyl)butan-2-ol with high enantiomeric excess. rsc.org

Table 1: Asymmetric Grignard Addition for this compound Synthesis rsc.orgnih.gov

| Ketone Precursor | Grignard Reagent | Chiral Ligand | Yield | Enantiomeric Excess (ee) |

|---|

Reductive Transformations of Precursor Carbonyl Compounds

An alternative direct route is the reduction of a suitable carbonyl precursor. For this compound, the logical precursor would be 4-(4-bromophenyl)butan-2-one. This method involves the reduction of the ketone functional group to a secondary alcohol. However, since the target is a tertiary alcohol, this route is not directly applicable for its synthesis.

For the synthesis of related secondary alcohols, such as 1-(4-bromophenyl)ethanol, the reduction of the corresponding ketone (4-bromoacetophenone) is a standard procedure. scielo.org.mx A variety of reducing agents can be employed for such transformations. For instance, zinc borohydride (B1222165) supported on charcoal (Zn(BH₄)₂/C) has been shown to be an efficient and convenient system for the reduction of ketones to their corresponding alcohols. scielo.org.mx This reagent combination provides high yields under mild conditions in THF at room temperature. While this specific method produces a secondary alcohol, the principle of reducing a carbonyl compound is a fundamental strategy in alcohol synthesis. scielo.org.mx

Stereoselective Synthesis Strategies

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. For a chiral molecule like this compound, this means developing methods that produce a single enantiomer (an enantioselective synthesis) or a specific diastereomer when other stereocenters are present (a diastereoselective synthesis).

Chiral Ligand-Mediated Approaches for Enantioselective Synthesis

As introduced in section 2.1.1, the use of chiral ligands to control the stereochemical outcome of reactions with highly reactive organometallic reagents is a powerful strategy. acs.orgcore.ac.uknih.gov The development of catalytic systems where a small amount of a chiral ligand can generate a large quantity of an enantioenriched product is particularly significant. mmu.ac.uk

In the synthesis of chiral this compound, the ligand's structure is paramount. The successful (R,R)-L12 ligand is part of a family of tridentate ligands synthesized from chiral 1,2-diaminocyclohexane (DACH). rsc.orgnih.gov This scaffold creates a well-defined chiral environment around the metal center (in this case, magnesium complexed with titanium tetraisopropoxide), which then coordinates to the ketone. mmu.ac.uk This coordination forces the Grignard reagent to add to the carbonyl from a specific trajectory, leading to the observed high enantioselectivity. The modular nature of these ligands allows for fine-tuning to optimize results for different substrates. rsc.orgnih.gov

Table 2: Key Features of Chiral Ligand (R,R)-L12 in Grignard Addition rsc.org

| Ligand Backbone | Key Structural Feature | Role in Asymmetric Synthesis | Resulting Stereochemistry |

|---|

Chemoenzymatic Catalysis in Chiral Alcohol Formation

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. researchgate.net Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective at reducing ketones to alcohols with exceptional enantioselectivity. mdpi.com

For the synthesis of chiral alcohols, a common chemoenzymatic strategy involves the asymmetric reduction of a prochiral ketone precursor using a whole-cell biocatalyst or an isolated enzyme. For example, baker's yeast (Saccharomyces cerevisiae) has been used to reduce 1-(4-Bromophenyl)-3-chloro-1-propanone. uniba.it While this reaction produced the corresponding chlorohydrin in low yield (5%), it achieved a high enantiomeric ratio (95:5). uniba.it This demonstrates the potential of biocatalysis to set the stereochemistry in complex molecules containing a bromophenyl group. The resulting chiral chlorohydrin can then be chemically converted to other valuable chiral building blocks. uniba.it

Another advanced chemoenzymatic approach involves a one-pot, multi-step process. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to create a complex ketone can be followed by an in-situ ADH-catalyzed reduction to furnish a chiral alcohol with high enantiomeric excess, avoiding the isolation of the intermediate ketone. mdpi.com

Table 3: Examples of Chemoenzymatic Reduction of Aryl Ketones

| Substrate | Biocatalyst | Product Type | Yield | Enantiomeric Ratio/Excess | Reference |

|---|---|---|---|---|---|

| 1-(4-Bromophenyl)-3-chloro-1-propanone | Baker's Yeast (RC) | (S)-Chlorohydrin | 5% | 95:5 er | uniba.it |

Diastereoselective Reduction Techniques for Stereoisomer Control

When a molecule contains more than one stereocenter, controlling the relative configuration between them becomes critical. Diastereoselective reduction techniques are employed to selectively form one diastereomer over others. wikipedia.org This is typically achieved by reducing a ketone that already contains a chiral center. The existing stereocenter influences the direction of the hydride attack on the carbonyl group.

A powerful strategy for diastereoselective reduction involves the use of β-amino ketones as precursors. tohoku.ac.jp The reduction of these compounds can be controlled to produce either syn or anti β-amino alcohols depending on the reducing agent used. For example, reduction with LiAlH(O-t-Bu)₃ often yields the anti isomer with high selectivity, whereas catecholborane typically favors the formation of the syn isomer. tohoku.ac.jp This control is rationalized by the formation of a chelated intermediate that directs the hydride delivery. While this compound itself has only one stereocenter, this methodology is fundamental for synthesizing more complex analogs where control over multiple stereocenters is required.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 4 Bromophenyl Butan 2 Ol

Chemical Transformations at the Tertiary Alcohol Moiety

The tertiary alcohol group in 2-(4-Bromophenyl)butan-2-ol is a key site for chemical reactions. Its reactivity is influenced by the stability of the tertiary benzylic carbocation that can form upon protonation and loss of water.

Dehydration Mechanisms and Olefin Formation

The dehydration of alcohols is a classic elimination reaction that forms alkenes. For tertiary alcohols like this compound, this process typically occurs under acidic conditions via an E1 (Elimination, Unimolecular) mechanism. masterorganicchemistry.com

The mechanism proceeds in several stages:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, an alkyloxonium ion. libretexts.orgchemguide.co.uklibretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a relatively stable tertiary benzylic carbocation. masterorganicchemistry.comlibretexts.org The stability of this intermediate is enhanced by both the inductive effect of the three alkyl/aryl groups attached to the carbon and resonance delocalization of the positive charge into the phenyl ring.

Deprotonation to Form an Olefin: A weak base (such as water or the conjugate base of the acid catalyst, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation center. masterorganicchemistry.comchemguide.co.uklibretexts.org

For this compound, deprotonation can occur from two different adjacent carbons (from the methyl group or the ethyl group's methylene (B1212753) carbon), potentially leading to a mixture of olefin products according to Zaitsev's rule, which predicts the formation of the most substituted (and thus most stable) alkene as the major product. masterorganicchemistry.com However, steric factors can also influence product distribution.

Possible alkene products from the dehydration are:

(Z)-2-(4-Bromophenyl)but-2-ene

(E)-2-(4-Bromophenyl)but-2-ene

2-(4-Bromophenyl)-1-butene

In analogous systems like the dehydration of butan-2-ol, a mixture of but-1-ene and but-2-ene (as both cis and trans isomers) is observed. libretexts.orglibretexts.org It is also important to consider the possibility of carbocation rearrangements, although with a tertiary benzylic carbocation, significant rearrangement is less likely unless a more stable carbocation can be formed. masterorganicchemistry.com

A plausible reaction pathway for the transformation of similar phenyl-alkyl substituted tertiary alcohols involves the initial dehydration to form the corresponding alkene. mdpi.com

O-Functionalization Reactions (e.g., Etherification, Esterification)

Etherification: The formation of ethers from this compound can be achieved, though the tertiary nature of the alcohol presents challenges. While tertiary benzylic carbocations are stable, they can be unselective and undergo self-coupling reactions to form symmetrical ethers. acs.org In a study on the O-phenylation of alcohols, a related compound, 2-(4-bromophenyl)propan-2-ol, was successfully converted to its corresponding phenyl ether in high yield using a copper(II) catalyst. arkat-usa.org This suggests that similar metal-catalyzed methods could be effective for the etherification of this compound.

Esterification: Direct esterification of tertiary alcohols using the standard Fischer esterification method (carboxylic acid with an acid catalyst) is often inefficient due to steric hindrance and the tendency for the alcohol to undergo elimination under the acidic and heated conditions. uni-pannon.humasterorganicchemistry.comchemguide.co.uk However, alternative methods have been developed for sterically hindered alcohols. One effective strategy involves the use of benzotriazole (B28993) esters, formed in situ from a carboxylic acid, which then react with the tertiary alcohol in the presence of a base to yield the desired ester. researchgate.net This method has been successfully applied to other tertiary alcohols like 2-methylbutan-2-ol. researchgate.net

Reactivity of the Para-Bromophenyl Substituent

The bromine atom on the phenyl ring is a versatile functional group, enabling a variety of transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions on the Aryl Bromide

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.orgnumberanalytics.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SₙAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the bromine atom). wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pub In this compound, the alkyl substituent at the para position is not a strong electron-withdrawing group, meaning the ring is not sufficiently activated for a standard SₙAr reaction to occur under mild conditions. libretexts.org

Under harsh conditions, such as high temperatures and the use of very strong nucleophiles (e.g., amide ions), nucleophilic substitution on unactivated aryl halides can proceed through a different pathway known as the elimination-addition (benzyne) mechanism. pressbooks.pub

Cross-Coupling Reactivity of Aryl Bromides in Analogous Systems (e.g., Suzuki-Miyaura Coupling)

The bromine atom in this compound makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid) and is widely used to form biaryl structures. scirp.orgnih.gov The general reactivity order for aryl halides is I > Br > Cl. wikipedia.org Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of various 4-bromophenyl derivatives. nih.govmdpi.comrsc.org The reaction is generally tolerant of a wide range of functional groups, although the specific conditions (catalyst, ligand, base, and solvent) must be optimized. mdpi.com For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids proceeded in good yields using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base. mdpi.com

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | - | 32-83% | nih.gov |

| Bromobenzene | Phenylboronic acid | Bulky bis(pyrazolyl)palladium(II) complex | - | - | 98% conversion | rsc.org |

Other Cross-Coupling Reactions:

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.comorganic-chemistry.org Aryl bromides are effective coupling partners, often requiring slightly more forcing conditions than aryl iodides. wikipedia.orgmdpi.com The reaction can be performed under copper-free conditions, which can be advantageous in certain syntheses. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. uwindsor.cawikipedia.orgorganic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance, allowing for the synthesis of primary and secondary arylamines. organic-chemistry.orgacsgcipr.org The choice of ligand is critical for achieving high efficiency, especially with less reactive aryl halides. acsgcipr.org The presence of an alcohol on the aryl halide substrate is generally tolerated, although the choice of base can be important to avoid side reactions like C-O coupling. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Pathways of Related Systems

The bifunctional nature of this compound and related structures can lead to intramolecular reactions, forming cyclic products.

Carbocation-Mediated Cyclization: As mentioned in the dehydration section (3.1.1), the formation of a carbocation intermediate can be followed by rearrangement if a more stable carbocation can be formed. masterorganicchemistry.com In systems with appropriate tethering, this carbocation could also be trapped by an internal nucleophile.

Intramolecular Etherification: In related systems, intramolecular C-O bond formation is a known process. For example, the reaction of 4-(2-Bromophenyl)-2-(3,4-dimethoxyphenyl)butan-2-ol, a structural analogue, can undergo copper-catalyzed intramolecular cyclization to form a benzoxepine (B8326511) ring system. sci-hub.se This suggests that under specific catalytic conditions, the tertiary alcohol of this compound could potentially undergo cyclization, though this would lead to a highly strained four-membered oxetane (B1205548) ring via attack at the ipso-carbon, or a larger ring if it involved a different mechanism.

Cyclization following a Cross-Coupling Reaction: A common strategy in synthesis is a domino reaction where an intermolecular cross-coupling is followed by an intramolecular cyclization. For instance, a Sonogashira coupling of a 2-bromophenoxy derivative with a terminal alkyne can be followed by an intramolecular cyclization to furnish benzo[b]furans. organic-chemistry.org While this compound itself is not primed for this specific sequence, analogous strategies could be envisioned where a group introduced via cross-coupling then reacts with the tertiary alcohol.

Other Cyclizations: Various synthetic methods have been developed for intramolecular cyclization in related systems, such as the synthesis of N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides from acyclic precursors chimicatechnoacta.ruresearchgate.net and the gold-catalyzed cycloisomerization of β-allenylhydrazones to form N-aminopyrroles. organic-chemistry.org These examples highlight the diverse possibilities for forming cyclic structures from appropriately functionalized acyclic precursors.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromophenyl Butan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-(4-bromophenyl)butan-2-ol.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets. One doublet, integrating to two protons, is observed around δ 7.45 ppm, while the other, also integrating to two protons, is found at approximately δ 7.30 ppm. rsc.org The hydroxyl proton (-OH) gives rise to a singlet, though its chemical shift can vary. The ethyl group protons present as a quartet and a triplet, and the methyl group protons appear as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 | d | 2H | Ar-H |

| 7.30 | d | 2H | Ar-H |

| 1.88 | m | 2H | -CH₂- |

| 1.5 (approx.) | s | 3H | -CH₃ |

| 0.8 (approx.) | t | 3H | -CH₂CH₃ |

| Variable | s | 1H | -OH |

Note: Data is based on typical values and may vary slightly depending on the solvent and experimental conditions. The 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 's' a singlet. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to extensive signal overlapping, detailed assignment can be challenging. rsc.org However, distinct signals are expected for the aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the ethyl and methyl groups. The carbon attached to the bromine atom shows a characteristic chemical shift, as do the other aromatic carbons. The quaternary carbon atom attached to the hydroxyl group is also readily identifiable.

Two-Dimensional NMR Techniques for Structural Assignments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals, especially in complex molecules. umich.edursc.orgmdpi.comacs.org

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons, such as those within the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations between the aromatic protons and the quaternary aromatic carbon, as well as between the methyl and ethyl protons and the tertiary alcohol carbon.

Despite their power, extensive signal overlapping in the ¹³C NMR, HSQC, and HMBC spectra of this compound can sometimes hamper a complete analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. doi.orgumich.edu This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For a related compound, 2-(4-bromophenyl)-1-((trifluoromethyl)thio)propan-2-ol, the calculated m/z for the molecular ion [M]⁺ was 313.9588, with the found value being 313.9577, confirming its elemental formula. doi.org HRMS can also be used to identify fragment ions, providing further structural information.

Table 2: HRMS Data for an Analogous Compound

| Compound | Ion | Calculated m/z | Found m/z |

| 2-(4-Bromophenyl)-1-((trifluoromethyl)thio)propan-2-ol | [M]⁺ | 313.9588 | 313.9577 |

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral analytical techniques are therefore essential to determine the enantiomeric purity of a sample. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating and quantifying enantiomers. wiley-vch.de For example, the enantiomeric excess of (R)-4-hydroxy-4-(4-bromophenyl)-butan-2-one was determined to be 96% by HPLC using a Daicel Chiralpak AD column. wiley-vch.de This demonstrates the effectiveness of chiral HPLC in resolving enantiomers of similar structures. The separation of enantiomers of this compound has been achieved with an 84% enantiomeric excess. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for the separation of enantiomers, which are non-superimposable mirror images of each other. In the case of this compound, which possesses a chiral center at the tertiary alcohol carbon, chiral HPLC is employed to resolve the racemic mixture into its individual (R) and (S) enantiomers. This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of the appropriate CSP and mobile phase is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds, including tertiary alcohols. hplc.euresearchgate.net The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, can be optimized to improve resolution and analysis time. aocs.org For instance, the separation of the enantiomers of this compound has been successfully performed using a Daicel Chiralpak column with a mobile phase consisting of a hexane/isopropanol mixture. rsc.org

The effectiveness of the separation is quantified by the resolution (Rs) and the separation factor (α). A higher resolution value indicates a better separation between the two enantiomer peaks. Research has shown that for similar chiral alcohols, adjustments in the mobile phase composition, such as the percentage of the alcohol modifier, can significantly impact the resolution. farmaciajournal.com

Table 1: Chiral HPLC Parameters for the Separation of this compound Enantiomers

| Parameter | Value/Description |

|---|---|

| Column | Daicel Chiralpak® IA, IB, IC, AS-H; Chiracel® OJ-H, OB-H; Regis (S,S)-Whelk-O® 1 |

| Mobile Phase | Hexane/Isopropanol mixtures |

| Detector | UV-Vis at 210, 230, and 254 nm rsc.org |

| Flow Rate | Typically 1 mL/min farmaciajournal.com |

| Temperature | Ambient or controlled, e.g., 25°C farmaciajournal.com |

This table is a composite representation based on typical chiral HPLC conditions for similar compounds.

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination of Derivatives

While chiral HPLC can separate enantiomers, X-ray crystallography provides the definitive determination of the absolute and relative configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise three-dimensional mapping of the atoms within the crystal lattice.

For chiral tertiary alcohols like this compound, direct crystallization of the alcohol itself may be challenging. A common and effective strategy is to derivatize the alcohol to a solid crystalline derivative, such as a para-bromophenyl carbamate (B1207046). rsc.org The presence of the heavy bromine atom in the derivative aids in the determination of the absolute configuration using anomalous dispersion effects.

The crystal structure reveals detailed information about bond lengths, bond angles, and the spatial arrangement of all atoms, confirming the connectivity and stereochemistry. For example, the crystal structure of a derivative of a similar chiral alcohol, (2S)-4-(4-hydroxyphenyl)butan-2-ol, was determined to have a monoclinic crystal system with the space group P21. researchgate.netugr.es Such data provides unequivocal proof of the molecule's absolute configuration. researchgate.net

Table 2: Crystallographic Data for a Representative Chiral Alcohol Derivative

| Parameter | (2S)-4-(4-hydroxyphenyl)butan-2-ol researchgate.netugr.es |

|---|---|

| Chemical Formula | C10H14O2 |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| a (Å) | 7.2342 |

| b (Å) | 6.3815 |

| c (Å) | 9.9419 |

| β (º) | 92.216 |

| Volume (ų) | 458.63 |

This data is for a structurally similar compound and illustrates the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. The presence of the hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. docbrown.info The C-O stretching vibration of the tertiary alcohol typically appears in the range of 1100-1200 cm⁻¹.

The aromatic nature of the compound is confirmed by several peaks. The C-H stretching vibrations of the aromatic ring are observed at wavenumbers just above 3000 cm⁻¹. openstax.orgpressbooks.pub The C=C stretching vibrations within the benzene ring give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. openstax.org The substitution pattern of the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range. davuniversity.org Furthermore, the C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching, H-bonded | 3200-3600 (broad) docbrown.info |

| C-H (aromatic) | Stretching | ~3030-3078 openstax.orgrsc.org |

| C-H (aliphatic) | Stretching | ~2850-2980 |

| C=C (aromatic) | Stretching | ~1480-1600 rsc.orgtandfonline.com |

| C-O (tertiary alcohol) | Stretching | ~1100-1200 |

This table is a compilation of typical vibrational frequencies for the functional groups present in the molecule.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of conjugated systems and chromophores.

The UV-Vis spectrum of this compound is dominated by the absorptions of the bromophenyl group. The benzene ring is a chromophore that exhibits characteristic absorption bands in the UV region. The primary absorption bands of benzene and its derivatives arise from π → π* transitions. For substituted benzenes, these bands can be shifted in wavelength (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) depending on the nature and position of the substituents.

The presence of the bromine atom and the alkyl group on the benzene ring influences the electronic transitions. A bromophenyl derivative is expected to show absorption maxima in the UV region. For instance, a related compound, 2-[4-(4-Bromophenyl)-5-(2-furyl)-1,2,4-triazole-3-yl] mercaptomethyl-5-ethyl-amino-1,3,4-thiadiazole, exhibits absorption maxima at 278.2 nm and 224.4 nm. tandfonline.com Theoretical calculations on similar brominated aromatic compounds can also predict the electronic absorption spectra. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~220-230 | Ethanol/Methanol |

This table provides an estimation of the UV-Vis absorption maxima based on data from structurally related bromophenyl compounds. tandfonline.com

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl Butan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. dergipark.org.tr Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311G(d,p) or 6-311++G(d,p), to solve the quantum mechanical equations that describe the electronic structure of the molecule. dergipark.org.trscience.gov These methods are instrumental in exploring the fundamental aspects of 2-(4-bromophenyl)butan-2-ol.

The first step in most computational studies is geometry optimization, a process that determines the lowest energy, and thus most stable, three-dimensional arrangement of atoms in a molecule. dergipark.org.tr For a flexible molecule like this compound, this involves a conformational analysis to identify different stable isomers (conformers) arising from rotation around single bonds, such as the bond between the phenyl ring and the tertiary carbon. researchgate.net

By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. Ab initio calculations can predict the relative stability and rotational barriers between these conformers. researchgate.net For instance, the orientation of the butan-2-ol side chain relative to the bromophenyl ring would be a key determinant of conformational energy.

Table 1: Illustrative Conformational Analysis Data for this compound Note: This table presents hypothetical data to illustrate the typical results of a conformational analysis. Actual values would be obtained from specific DFT calculations.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 (Global Minimum) | ~60° (gauche) | 0.00 | 75% |

| 2 | ~180° (anti) | 0.85 | 20% |

| 3 | ~-60° (gauche) | 1.50 | 5% |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. The LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. orientjchem.orgresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed over the antibonding orbitals of the C-Br or C-O bonds.

Table 2: Predicted Frontier Molecular Orbital Properties Note: The values presented are typical for similar aromatic alcohols and serve an illustrative purpose. Calculations would be performed using methods like DFT/B3LYP.

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -0.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 | Chemical reactivity and stability |

| Chemical Potential (µ) | -3.65 | Tendency to exchange electrons |

| Global Hardness (η) | 2.85 | Resistance to charge transfer |

| Global Electrophilicity (ω) | 2.34 | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. orientjchem.orgmdpi.com The MEP map is color-coded to represent different electrostatic potential values. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and bromine atoms, making them sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, indicating its acidic nature and susceptibility to attack by nucleophiles.

Neutral Potential (Green): Predominantly over the carbon framework of the phenyl ring and alkyl chain.

Charge distribution analysis provides quantitative values for the partial atomic charges within a molecule. Methods like Mulliken population analysis, Natural Population Analysis (NPA), and Natural Bond Orbital (NBO) analysis are commonly used. libretexts.orgwisc.edu While Mulliken charges are simple to calculate, they are known to be highly dependent on the basis set used. stackexchange.com NBO analysis is often considered more robust as it is based on the electron density and provides a more chemically intuitive picture of charge distribution and bonding interactions. mdpi.comstackexchange.com This analysis helps in understanding the electrostatic interactions and the polarity of different bonds within the molecule.

Table 3: Illustrative NBO Charge Distribution for Key Atoms Note: This table shows representative NBO charges calculated at the B3LYP/6-311++G(d,p) level, based on similar compounds.

| Atom | Predicted NBO Charge (e) |

| Br | -0.05 |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.48 |

| C (bonded to O) | +0.20 |

| C (bonded to Br) | +0.02 |

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. DFT methods can accurately compute vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. science.govorientjchem.org

Vibrational Analysis: Theoretical calculations of vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions (e.g., O-H stretch, C-Br stretch, phenyl ring vibrations).

NMR Analysis: The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to calculate ¹H and ¹³C NMR chemical shifts. science.gov These theoretical values can be correlated with experimental spectra, such as those reported for this compound, to confirm the molecular structure. rsc.org

Table 4: Comparison of Experimental and Hypothetical Calculated ¹H NMR Shifts (ppm) Note: Experimental data is sourced from literature rsc.org, while calculated values are illustrative examples of what a GIAO-DFT calculation might yield.

| Proton | Experimental Shift (ppm) rsc.org | Illustrative Calculated Shift (ppm) |

| Phenyl (d) | 7.45 | 7.50 |

| Phenyl (d) | 7.30 | 7.35 |

| CH₂ | 1.88 - 2.15 | 1.95 - 2.20 |

| CH₃ (ethyl) | 0.79 | 0.82 |

| CH₃ (methyl) | 1.51 | 1.55 |

Charge Distribution Analysis (e.g., Natural Bond Orbital - NBO, Mulliken and NPA Charges)

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. researchgate.net This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor determining the reaction rate. For this compound, potential reactions for study could include its dehydration to form an alkene or a nucleophilic substitution at the tertiary carbon. Computational modeling using DFT can elucidate the favorability of different mechanistic pathways (e.g., E1 vs. E2 for elimination) and predict reaction outcomes under various conditions. rsc.org This analysis is crucial for designing synthetic routes and understanding the molecule's chemical behavior. researchgate.net

Theoretical Studies on Stereoselectivity and Chirality

Computational chemistry and theoretical investigations offer powerful tools to understand and predict the stereochemical outcomes of chemical reactions, as well as to determine the absolute configuration of chiral molecules. For this compound, which contains a quaternary stereocenter, theoretical studies are crucial for elucidating the factors that govern its formation and for characterizing its enantiomers. While specific theoretical studies exclusively focused on this compound are not abundant in the literature, the principles and methodologies can be understood from studies on analogous systems, such as other chiral tertiary alcohols and nucleophilic additions to prochiral ketones.

Theoretical Models of Stereoselectivity

The synthesis of this compound can be achieved through the nucleophilic addition of a Grignard reagent to a prochiral ketone, or a similar nucleophilic attack. The stereoselectivity of such reactions, which determines the ratio of the resulting enantiomers, can be rationalized using established theoretical models like the Felkin-Anh and Cram's rules. wikipedia.org These models consider the steric and electronic effects of the substituents on the prochiral center to predict the favored direction of nucleophilic attack.

Modern computational chemistry provides more quantitative predictions through the calculation of transition state energies. Ab initio and Density Functional Theory (DFT) methods can be employed to model the reaction pathways leading to the different stereoisomers. researchgate.netresearchgate.netacademie-sciences.fr By comparing the activation energies of the diastereomeric transition states, the most likely stereochemical outcome can be predicted. For instance, studies on the nucleophilic addition to chiral acyclic ketones have shown that the geometry of the transition state often resembles the ground-state conformation of the substrate, and the nucleophile approaches from the less sterically hindered face. researchgate.netrsc.org

A computational study on the Grignard reaction with a carbonyl compound in diethyl ether has highlighted the importance of the solvent and the aggregation state of the Grignard reagent (monomer vs. dimer) in determining the reaction's activation barrier and, by extension, its stereoselectivity. researchgate.net Such computational insights are invaluable for optimizing reaction conditions to achieve high stereoselectivity in the synthesis of chiral tertiary alcohols like this compound.

Computational Determination of Chirality and Absolute Configuration

Once the chiral molecule is synthesized, computational methods can be used to determine its absolute configuration. This is typically achieved by calculating a chiroptical property, such as optical rotation (OR) or electronic circular dichroism (ECD), and comparing the calculated value with the experimentally measured one.

Time-dependent Density Functional Theory (TDDFT) has emerged as a reliable method for predicting the optical rotation of chiral molecules. acs.orgresearchgate.netresearchgate.netnih.gov The procedure involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP functional with a basis set like aug-cc-pVDZ).

Calculating the optical rotation for each conformer at a specific wavelength (commonly the sodium D-line, 589 nm).

Averaging the calculated optical rotations, weighted by the Boltzmann population of each conformer, to obtain the final predicted value.

The sign and magnitude of the predicted optical rotation can then be compared with the experimental value to assign the absolute configuration (R or S). The accuracy of these predictions is generally high, making this a powerful tool for stereochemical assignment, especially when crystallographic data is unavailable. acs.orgntnu.no For instance, the absolute configuration of (R)-2-(4-Bromophenyl)butan-2-ol, determined experimentally via X-ray analysis of a derivative, provides a benchmark for validating such theoretical calculations. rsc.orgrsc.org

The following table summarizes common computational methods and basis sets used in theoretical studies of stereoselectivity and chirality relevant to compounds like this compound.

| Computational Task | Method | Basis Set | Application | Reference |

| Geometry Optimization | DFT (e.g., B3LYP) | 6-31G* | Finding stable conformers | nih.gov |

| Transition State Search | Ab initio (MP2) | 6-311G(d,p)//MP2/6-31G(d) | Investigating reaction mechanisms and stereoselectivity | researchgate.netrsc.org |

| Optical Rotation Calculation | TDDFT (e.g., B3LYP, CAM-B3LYP) | aug-cc-pVDZ | Determining absolute configuration | acs.orgresearchgate.netresearchgate.net |

| Electronic Circular Dichroism | TD-DFT (e.g., RB3LYP) | DGDZVP | Complementary method for absolute configuration determination | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | DFT (e.g., B3LYP) | 6-311G(d,p) | Analyzing intramolecular interactions and charge distribution | doi.org |

These theoretical approaches provide a robust framework for understanding and predicting the stereochemical properties of this compound, from its selective synthesis to the definitive assignment of its absolute configuration.

Synthetic Utility and Advanced Applications of 2 4 Bromophenyl Butan 2 Ol in Organic Synthesis

As a Versatile Precursor in Multistep Organic Synthesis

The bifunctional nature of 2-(4-bromophenyl)butan-2-ol, possessing both a reactive aryl bromide and a tertiary alcohol, makes it an exceptionally versatile precursor for the synthesis of more elaborate molecules. Organic chemists can selectively target either functional group, enabling a stepwise construction of complex structures.

The aryl bromide moiety is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the para-position of the phenyl ring. The tertiary alcohol can be used as a directing group or can be transformed into other functionalities. For instance, the hydroxyl group can be derivatized to form ethers or esters, or it can be eliminated to introduce a double bond, further expanding the synthetic possibilities.

The strategic advantage of using this compound lies in the ability to perform sequential reactions. For example, a cross-coupling reaction can be performed on the aryl bromide, followed by a modification of the alcohol group, or vice versa. This controlled, stepwise approach is fundamental in multistep synthesis for building molecular complexity efficiently.

Table 1: Selected Synthetic Transformations Utilizing Aryl Bromide Precursors This table illustrates common reactions for which the bromophenyl moiety acts as a precursor, based on established organic chemistry principles.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Biaryl or Styrenyl derivative | Forms C-C bonds, crucial for many complex molecules. rsc.org |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene | Forms C-C bonds by vinylation of the aryl ring. mdpi.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl Amine | Forms C-N bonds, important for pharmaceuticals. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl Alkyne | Forms C-C bonds with alkynes. |

Role in the Synthesis of Chiral Building Blocks and Auxiliaries

A primary application of this compound is in the field of asymmetric synthesis, where it serves as a valuable chiral building block. The synthesis of enantiomerically enriched tertiary alcohols is a significant challenge in organic chemistry, and methods that produce these structures are of high importance.

One notable method for producing chiral this compound is the asymmetric addition of Grignard reagents to ketones. Research has demonstrated the use of chiral ligands to control the stereochemical outcome of the addition of ethylmagnesium bromide to 4-bromoacetophenone, yielding the chiral tertiary alcohol with high enantioselectivity. rsc.org

Once synthesized, the enantiomerically pure this compound can be used as a chiral building block. sigmaaldrich.com The defined stereocenter can influence the stereochemistry of subsequent reactions, allowing for the construction of complex molecules with multiple stereocenters. The absolute configuration of the chiral alcohol can be determined through O-derivatization, for example, by converting it into a carbamate (B1207046) and analyzing it using crystallographic or spectroscopic methods. rsc.org

Table 2: Example of Asymmetric Synthesis of a Chiral Tertiary Alcohol This data is based on findings for the asymmetric addition of Grignard reagents to ketones. rsc.org

| Ketone Substrate | Grignard Reagent | Chiral Ligand System | Product | Enantiomeric Excess (ee) |

|---|

Applications in the Construction of Complex Organic Molecules

The utility of this compound as a building block extends to the synthesis of complex organic molecules, including those with potential biological activity. cymitquimica.com The ability to perform sequential and diverse chemical transformations on this precursor allows for its incorporation into larger, more intricate molecular frameworks. acs.org

For example, the aryl bromide functionality can be used as a key anchor point for building biaryl structures via Suzuki-Miyaura coupling. rsc.orgmdpi.com This is a common motif in many pharmaceutical compounds and advanced materials. Following the construction of the core scaffold via a cross-coupling reaction, the tertiary alcohol can be further functionalized. This might involve dehydration to an alkene, which can then undergo various additions, or oxidation/reduction reactions at other parts of the molecule. The stepwise introduction of complexity makes this compound a strategic component in convergent synthetic routes, where different fragments of a target molecule are synthesized separately before being combined.

Derivatization for Specialized Synthetic Transformations

The chemical reactivity of this compound can be tailored for specific synthetic purposes through derivatization of its functional groups. These modifications generate new intermediates with unique reactivity profiles, expanding the compound's utility.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution or elimination reactions. Alternatively, it can be protected with a suitable protecting group (e.g., silyl (B83357) ether) to prevent it from reacting while other transformations are carried out elsewhere in the molecule.

The bromine atom is most commonly derivatized through palladium-catalyzed cross-coupling reactions. A preliminary screening of palladium catalysts for the Suzuki-Miyaura coupling of related aryl bromides showed that catalysts like RuPhos Pd G3 can be effective where others like Pd(OAc)2 may not be, demonstrating the importance of reaction optimization for these transformations. rsc.org This conversion of the C-Br bond to a C-C bond is one of the most powerful applications of this building block.

Table 3: Selected Derivatization Reactions of this compound

| Functional Group | Reagent(s) | Product of Derivatization | Purpose of Derivatization |

|---|---|---|---|

| Aryl Bromide | Phenylboronic acid, K₃PO₄, RuPhos Pd G3 | 2-(Biphenyl-4-yl)butan-2-ol | Suzuki-Miyaura coupling to form a biaryl structure. rsc.org |

| Tertiary Alcohol | Isocyanate | Carbamate derivative | Determination of absolute configuration. rsc.org |

| Tertiary Alcohol | Acid catalyst (e.g., H₂SO₄) | 2-(4-Bromophenyl)but-1-ene / -2-ene | Dehydration to form an alkene for further reactions. |

Conclusion and Outlook on Future Research Directions

Summary of Key Findings and Contributions to Organic Chemistry

2-(4-Bromophenyl)butan-2-ol is a tertiary benzylic alcohol that serves as a significant model compound in organic chemistry. Its structure, featuring a chiral center and two key functional groups (hydroxyl and bromo-phenyl), makes it a valuable substrate for methodological studies. The primary route to its synthesis involves the Grignard reaction between a 4-bromophenyl ketone precursor and an ethylmagnesium halide, a classic and fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com

The study of this compound and compounds with similar structures contributes to the broader understanding of tertiary alcohol chemistry. nih.gov These compounds are recognized as important structural motifs in various biologically active molecules and are key intermediates in the synthesis of complex chemical entities. illinois.edunih.gov Research on its reactivity, particularly dehydrative substitution and etherification, has helped to advance methods for forming C-C, C-O, C-N, and C-S bonds from alcohol precursors. researchgate.netarkat-usa.org The presence of the 4-bromophenyl group provides a reactive handle for further functionalization via cross-coupling reactions, demonstrating the compound's utility as a versatile building block in synthetic chemistry.

Identification of Remaining Challenges and Unexplored Avenues in Synthesis and Reactivity

Despite its straightforward conceptual synthesis, significant challenges remain, particularly in achieving stereochemical control and managing its reactivity.

Enantioselective Synthesis: The development of a catalytic, enantioselective synthesis for this compound remains a formidable challenge. illinois.edu Ketones are generally less reactive than aldehydes, necessitating the use of strong nucleophiles. Furthermore, achieving high enantiofacial discrimination when the two substituents on the carbonyl precursor are sterically similar is difficult. illinois.edu While methods for the asymmetric synthesis of tertiary alcohols exist, they often require stoichiometric amounts of chiral ligands or highly reactive reagents, which is not always practical. illinois.edu The catalytic stereoselective synthesis of chiral tertiary alcohols with vicinal stereocenters is an even greater challenge due to steric interference from substituents on the ketone substrate. chinesechemsoc.org

Control of Reactivity: A primary challenge in the functionalization of this compound is its high propensity to undergo side reactions, especially elimination (dehydration) to form alkenes under acidic or thermal conditions. nih.gov This tendency complicates nucleophilic substitution reactions at the tertiary carbon. Developing catalytic systems that can activate the C-O bond under mild conditions to favor substitution over elimination is an ongoing area of research. researchgate.netacs.org

Racemization: The racemization of enantiomerically enriched tertiary alcohols is particularly difficult and often requires specific catalytic systems to avoid the aforementioned side reactions. nih.govacs.org Efficient racemization is crucial for developing dynamic kinetic resolution processes, which would be a powerful tool for accessing enantiopure forms of this alcohol and its derivatives. nih.gov

Prospective Research Trajectories for this compound and its Derivatives

Future research on this compound is expected to focus on overcoming existing challenges and expanding its synthetic utility.

Advanced Catalytic Systems: A major research thrust will be the design of novel, highly efficient catalysts for the asymmetric addition of organometallic reagents to the corresponding ketone precursor. This includes the development of new chiral ligands and milder reaction conditions to improve enantioselectivity and yield. illinois.edu Chemoenzymatic strategies, combining the selectivity of enzymes like lipases with chemical catalysts for racemization, present a promising route for the dynamic kinetic resolution of this alcohol. nih.govnih.gov

Novel Derivatization Strategies: Future work will likely explore new methods for the selective functionalization of both the hydroxyl group and the bromophenyl moiety. This could involve transition-metal-catalyzed cross-coupling reactions at the bromine position to synthesize complex biaryl structures or other carbon-carbon and carbon-heteroatom bonds. tandfonline.com For the hydroxyl group, research into Brønsted or Lewis acid-catalyzed dehydrative substitutions that proceed under mild, controlled conditions could open new pathways to a wide range of derivatives without competing elimination. researchgate.netmdpi.com

Exploration of Biological and Material Applications: The 4-bromophenyl motif is a common feature in pharmacologically active compounds. Future research could involve the synthesis of a library of derivatives of this compound for screening and biological evaluation. smolecule.com The unique combination of a tertiary alcohol and a halogenated aromatic ring may lead to derivatives with interesting properties for materials science. smolecule.com

Mechanistic Investigations: Deeper mechanistic studies, potentially using computational methods, are needed to better understand the intermediates and transition states involved in the synthesis and reactions of this compound. acs.org Elucidating the precise mechanism of acid-catalyzed reactions, for example, could lead to more rational catalyst design and better control over reaction outcomes. acs.orgmdpi.com

常见问题

What are the optimal synthetic routes for 2-(4-Bromophenyl)butan-2-ol, and how do reaction conditions influence yield and purity?

Level: Intermediate

Answer:

The synthesis typically involves bromination of a phenylbutanone precursor followed by reduction. For example, 4-(4-Bromophenyl)butan-2-one (CAS 89201-84-3) can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. Key considerations:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while protic solvents (e.g., methanol) may stabilize intermediates .

- Temperature control : Reduction reactions are exothermic; maintaining 0–5°C minimizes side reactions like elimination.

- Purification : Distillation or crystallization (e.g., using hexane/ethyl acetate) improves purity (>95%) for biological studies .

How can researchers resolve contradictions in reported biological activities of this compound compared to analogs?

Level: Advanced

Answer:

Contradictions often arise from substituent positional effects (para vs. ortho bromine) or assay variability. Strategies include:

- Systematic substitution studies : Compare activity against 2-(2-Bromophenyl)propan-2-ol (enzyme inhibition) and 4-(4-Bromophenyl)butanoic acid (carboxylic acid bioactivity) .

- Dose-response profiling : Use IC₅₀/EC₅₀ curves to account for potency differences in receptor-binding assays.

- Structural modeling : Leverage SMILES/InChI data (PubChem) to predict steric/electronic interactions .

What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Level: Advanced

Answer:

- HPLC-MS : Monitors degradation products (e.g., oxidation to ketones) in simulated gastric fluid (pH 2–7.4) .

- NMR spectroscopy : Tracks hydroxyl proton exchange rates in D₂O to assess hydrogen-bonding stability .

- Thermogravimetric analysis (TGA) : Determines thermal stability for storage recommendations (e.g., inert atmosphere, −20°C) .

How does the bromophenyl group’s electronic nature influence the compound’s reactivity in nucleophilic substitution reactions?

Level: Intermediate

Answer:

The para-bromine acts as a strong electron-withdrawing group, polarizing the adjacent C–O bond in the alcohol moiety. This enhances susceptibility to nucleophilic attack (e.g., by amines or thiols). Comparative studies with 2-(4-Chlorophenyl)butan-2-ol show slower reaction kinetics due to chlorine’s lower electronegativity . Kinetic data (e.g., second-order rate constants) should be collected under standardized solvent conditions (e.g., DMF at 25°C).

What computational methods are recommended for predicting this compound’s pharmacokinetic properties?

Level: Advanced

Answer:

- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to predict binding affinities for cytochrome P450 enzymes .

- QSAR models : Train on analogs (e.g., 4-(4-Bromophenyl)butanoic acid) to estimate logP (2.1–2.5) and bioavailability .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and metabolic pathways .

How can researchers mitigate low yields in Grignard-based syntheses of this compound?

Level: Intermediate

Answer:

Common pitfalls and solutions:

- Moisture control : Use rigorously dried ether and argon atmosphere to prevent quenching of Grignard reagents.

- Side-reaction suppression : Add HMPA as a cosolvent to reduce elimination byproducts .

- Intermediate characterization : Validate 4-(4-Bromophenyl)butan-2-one purity via GC-MS before reduction .

What are the implications of solvent polarity on the compound’s solubility and crystallization behavior?

Level: Advanced

Answer:

- Solubility screening : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in ethanol (15–20 mg/mL at 25°C). Use Hansen solubility parameters to optimize solvent blends (e.g., ethanol/water for recrystallization) .

- Crystallography : Single-crystal X-ray diffraction (e.g., using CCl₄) reveals packing motifs influenced by Br···H interactions .

How does this compound’s bioactivity compare to its deuterated analogs in metabolic studies?

Level: Advanced

Answer:

Deuteration at the hydroxyl or β-carbon positions (e.g., [D₅]-analogs) can alter metabolic half-lives. In vitro assays with liver microsomes show:

- Deuterium isotope effects : Reduced CYP450-mediated oxidation rates (e.g., 2.3-fold decrease in clearance) .

- Stability-enhanced analogs : Prioritize deuterium labeling at positions prone to oxidative metabolism (β-carbon) .

What protocols ensure reproducible results in enzyme inhibition assays using this compound?

Level: Intermediate

Answer:

- Assay standardization : Pre-incubate enzymes (e.g., esterases) with the compound in PBS (pH 7.4) for 10 min.

- Positive controls : Compare inhibition to 2-(4-Chlorophenyl)butan-2-ol to validate assay sensitivity .

- Data normalization : Express activity as % residual enzyme activity relative to solvent-only controls .

How can researchers address discrepancies between computational predictions and experimental data for this compound’s toxicity?

Level: Advanced

Answer:

- ToxCast profiling : Cross-reference EPA DSSTox data (DTXSID90291329) with in vitro cytotoxicity assays (e.g., HepG2 cells) .

- Metabolite identification : Use HR-MS/MS to detect reactive intermediates (e.g., quinone methides) not predicted by QSAR .

- Species-specific effects : Compare rodent vs. human hepatocyte responses to refine risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。